Cas no 46191-71-3 (N-(2-Chlorobenzyl)butan-2-amine)
46191-71-3 structure
Product Name:N-(2-Chlorobenzyl)butan-2-amine
Numero CAS:46191-71-3
MF:C11H16ClN
MW:197.704442024231
CID:1087177
PubChem ID:4719527
Update Time:2025-04-23
N-(2-Chlorobenzyl)butan-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Chlorobenzyl)butan-2-amine
- N-(2-chlorobenzyl)butan-2-amine(SALTDATA: HCl)
- N-[(2-chlorophenyl)methyl]butan-2-amine
- AC1NG6VM
- AG-F-59179
- Ambcb4024886
- BBL023416
- CTK4I9221
- MolPort-000-938-462
- STL062025
- AKOS000233115
- DB-198804
- AKOS017279285
- CHEMBRDG-BB 4024886
- EN300-161181
- SCHEMBL19772457
- MFCD07407720
- DTXSID70405942
- VS-07425
- 46191-71-3
- (butan-2-yl)[(2-chlorophenyl)methyl]amine
-
- MDL: MFCD07407720
- Inchi: 1S/C11H16ClN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
- Chiave InChI: AXSGEXKTBMNPPT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC=CC=1CNC(C)CC
Proprietà calcolate
- Massa esatta: 197.09700
- Massa monoisotopica: 197.0971272g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- PSA: 12.03000
- LogP: 3.61900
N-(2-Chlorobenzyl)butan-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A620945-10mg |
N-(2-chlorobenzyl)butan-2-amine |
46191-71-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620945-50mg |
N-(2-chlorobenzyl)butan-2-amine |
46191-71-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A620945-100mg |
N-(2-chlorobenzyl)butan-2-amine |
46191-71-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Enamine | EN300-161181-0.05g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-161181-0.1g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-161181-0.25g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-161181-0.5g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-161181-1.0g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-161181-2.5g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-161181-5.0g |
(butan-2-yl)[(2-chlorophenyl)methyl]amine |
46191-71-3 | 5g |
$2110.0 | 2023-06-08 |
N-(2-Chlorobenzyl)butan-2-amine Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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